molecular formula C11H14O3 B8776723 2-(2,5-Dimethoxyphenyl)propanal

2-(2,5-Dimethoxyphenyl)propanal

Cat. No. B8776723
M. Wt: 194.23 g/mol
InChI Key: QFJBSPZGZZMKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03950327

Procedure details

432 mg of silver tetrafluoborate and 305 mg of hydroquinone dimethyl ether are first introduced into a flask fitted with a cold finger. After fitting a dropping funnel sealed by a serum cap and equipped with a pressure compensating device, the apparatus is evacuated 5 times under a waterpump vacuum and is subsequently filled with dry nitrogen. Sulphur dioxide was then condensed in the apparatus at -20°C until the volume of the solution is 40 ml. A solution of 2-chloropropanal-N-cyclohexylnitrone in 10 ml of absolute methylene chloride is then introduced into the dropping funnel and is added dropwise over the course of 2 hours to the vigorously stirred sulphur dioxide solution. The temperature is kept at -10°C for a further 6 hours and the sulphur dioxide is then pumped off in a waterpump vacuum. Towards the end, fresh methylene chloride is added in portions in order to keep the volume at between 10 and 20 ml. After filtering off the silver chloride (through Celite, with rinsing with 3×15 ml of methylene chloride), the filtrate is vigorously stirred with 60 ml of 5% strength hydrochloric acid for 5 hours and then separated off. After washing with concentrated sodium bicarbonate solution and concentrated sodium chloride solution (each wash solution being extracted with 2×10 ml of methylene chloride), and drying with sodium sulphate, the solution is evaporated and the yellow-brown oil which remains is filtered through 10 g of aluminium oxide IV (column filled with hexane and eluted with 30 ml of hexane and 80 ml of 4:1 hexane-benzene). The concentrated eluate is distilled in a rotating bulb tube at 90°C/2 mm Hg. α-(2,5-Dimethoxy-phenyl)-propionaldehyde is thus obtained.
Name
2-chloropropanal N-cyclohexylnitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
305 mg
Type
reactant
Reaction Step Four
Quantity
432 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([O:7][CH3:8])=[CH:5][CH:4]=1.Cl[CH:12]([CH3:15])[CH:13]=[O:14].C1([N+]([O-])=C)CCCCC1.S(=O)=O>C(Cl)Cl.[Ag]>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([O:7][CH3:8])=[CH:5][C:4]=1[CH:12]([CH3:15])[CH:13]=[O:14] |f:1.2|

Inputs

Step One
Name
2-chloropropanal N-cyclohexylnitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=O)C.C1(CCCCC1)[N+](=C)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
Quantity
305 mg
Type
reactant
Smiles
COC1=CC=C(OC)C=C1
Name
Quantity
432 mg
Type
catalyst
Smiles
[Ag]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the filtrate is vigorously stirred with 60 ml of 5% strength hydrochloric acid for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a cold finger
CUSTOM
Type
CUSTOM
Details
sealed by a serum
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
equipped with a pressure
CUSTOM
Type
CUSTOM
Details
the apparatus is evacuated 5 times under a waterpump vacuum
ADDITION
Type
ADDITION
Details
is subsequently filled with dry nitrogen
CUSTOM
Type
CUSTOM
Details
condensed in the apparatus at -20°C until the volume of the solution
FILTRATION
Type
FILTRATION
Details
After filtering off the silver chloride (through Celite, with rinsing with 3×15 ml of methylene chloride)
CUSTOM
Type
CUSTOM
Details
separated off
WASH
Type
WASH
Details
After washing with concentrated sodium bicarbonate solution and concentrated sodium chloride solution (each wash solution
EXTRACTION
Type
EXTRACTION
Details
being extracted with 2×10 ml of methylene chloride), and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solution is evaporated
FILTRATION
Type
FILTRATION
Details
the yellow-brown oil which remains is filtered through 10 g of aluminium oxide IV (column filled with hexane and eluted with 30 ml of hexane and 80 ml of 4:1 hexane-benzene)
DISTILLATION
Type
DISTILLATION
Details
The concentrated eluate is distilled in a rotating bulb tube at 90°C/2 mm Hg

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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